N-(1H-benzimidazol-2-ylmethyl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a thiophene ring. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with formic acid or its derivatives.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
Thiophene Ring Formation: The thiophene ring is often synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
Antimicrobial Action: It disrupts microbial cell membranes or inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Uniqueness
N-[(1H-benzimidazol-2-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to the combination of three different heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for multiple modes of action and a broad spectrum of applications .
Properties
Molecular Formula |
C19H18N4OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C19H18N4OS/c24-19(20-12-18-21-15-5-1-2-6-16(15)22-18)11-17(14-7-10-25-13-14)23-8-3-4-9-23/h1-10,13,17H,11-12H2,(H,20,24)(H,21,22) |
InChI Key |
QXSAZSBOYKDWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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